molecular formula C19H32BNO4 B13071392 tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate

tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate

Cat. No.: B13071392
M. Wt: 349.3 g/mol
InChI Key: RSGQFHBJPKBGTP-LSDHHAIUSA-N
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Description

tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[331]non-2-ene-9-carboxylate is a complex organic compound that features a bicyclic structure with a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate typically involves the following steps:

    Formation of the bicyclic core: The bicyclic structure is often synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under thermal or catalytic conditions.

    Introduction of the boronate ester group: The boronate ester group can be introduced via a borylation reaction, where a suitable boron reagent (e.g., bis(pinacolato)diboron) is reacted with the bicyclic core in the presence of a palladium catalyst.

    Protection of the amine group: The amine group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the bicyclic core or the boronate ester group, leading to various reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronate ester group typically yields boronic acids, while reduction can lead to various alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology and Medicine

In biology and medicine, this compound can be used as a precursor for the synthesis of biologically active molecules

Industry

In industry, the compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings. It can also be used in the development of new catalysts for chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (1R,4R)-4-((4-methylcyclohexyl)amino)cyclohexylcarbamate
  • tert-butyl (1R,4R)-4-((4-methylcyclohexyl)amino)cyclohexylcarbamate

Uniqueness

What sets tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate apart from similar compounds is its unique bicyclic structure combined with the boronate ester group. This combination provides a distinct reactivity profile, making it particularly valuable in synthetic chemistry and catalysis.

Properties

Molecular Formula

C19H32BNO4

Molecular Weight

349.3 g/mol

IUPAC Name

tert-butyl (1S,5R)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9-azabicyclo[3.3.1]non-2-ene-9-carboxylate

InChI

InChI=1S/C19H32BNO4/c1-17(2,3)23-16(22)21-14-9-8-10-15(21)12-13(11-14)20-24-18(4,5)19(6,7)25-20/h11,14-15H,8-10,12H2,1-7H3/t14-,15+/m0/s1

InChI Key

RSGQFHBJPKBGTP-LSDHHAIUSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C[C@@H]3CCC[C@H](C2)N3C(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3CCCC(C2)N3C(=O)OC(C)(C)C

Origin of Product

United States

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